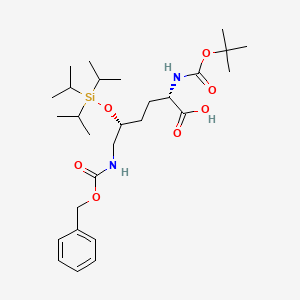

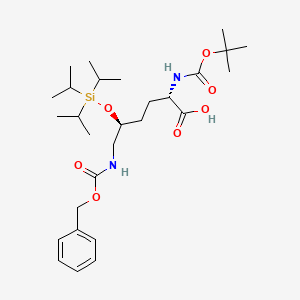

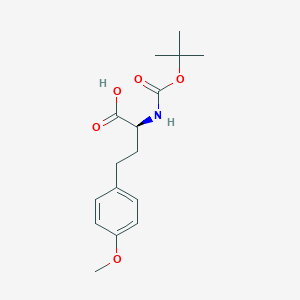

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

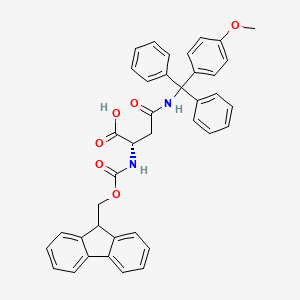

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) is an important amino acid derivative that has been widely used in the synthesis of peptides and proteins. Boc-L-HTyr(Me)-OH is an important building block for peptide synthesis, as it is used to introduce a methyl group into the peptide chain. It is also used in the synthesis of peptide hormones, such as oxytocin, insulin and somatostatin. The aim of

Wissenschaftliche Forschungsanwendungen

Mass Spectral Analysis of Amino Acid Derivatives

N-α-t-Butyloxycarbonyl derivatives are characterized by their simple spectra with the loss of the butoxycarbonyl group, which accounts for a large percentage of the total ions produced, facilitating the identification of amino acids in mass spectral analysis. This property is utilized in studies like those by Lawless and Chadha (1971), which presented diagnostic criteria for various N-tert-butoxycarbonyl (Boc) amino acid derivatives, including N-methyl homologs and aliphatic amino acids, using mass spectral analysis (Lawless & Chadha, 1971).

Conformational Studies and Peptide Synthesis

The compound is also used in conformational studies and the synthesis of peptides. For example, Roy et al. (2004) conducted conformational studies on a synthetic peptide containing Boc-Val-Ala-Phe-alpha-aminoisobutyric acid (Aib), demonstrating that the insertion of beta amino acids into a polypeptide helix can be accomplished without significant structural distortion, which is crucial for understanding peptide structures and functions (Roy, Karle, Raghothama, & Balaram, 2004).

Synthesis of Amino Acid Derivatives

N-α-t-Butyloxycarbonyl-O-methyl-L-homotyrosine serves as a precursor in the synthesis of other amino acid derivatives, such as N-tert-butoxycarbonyl-L-homoserine. Pan Xian-hua (2012) reported the synthesis of N-tert-butoxycarbonyl-L-homoserine via a route involving methyl esterification, amino protection, hydrolyzation, and reduction of L-aspartic acid, demonstrating the versatility of Boc-protected amino acids in synthesizing various derivatives (Pan, 2012).

Development of New Substitution Patterns

Boc-protected amino acids are instrumental in developing new substitution patterns for optically active compounds. Palomo et al. (1992) explored the synthesis of homochiral cis-3-alkoxy-4-(1-aminoalkyl) β-lactams from N-(tert-butyloxycarbonyl) α-amino aldehyde-derived imines, showcasing the control of diastereoselectivity in the synthesis of complex molecules (Palomo, Cossío, Cuevas, Lecea, Mielgo, Román, Luque, & Martínez-Ripoll, 1992).

Eigenschaften

IUPAC Name |

(2S)-4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)10-7-11-5-8-12(21-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWBPYBMEMCURC-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)

![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)